molecular formula C4H7ClN4 B6261235 pyrimidine-4,5-diamine hydrochloride CAS No. 97846-32-7

pyrimidine-4,5-diamine hydrochloride

Cat. No. B6261235
CAS RN: 97846-32-7
M. Wt: 146.6
InChI Key:
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Description

Pyrimidine-4,5-diamine hydrochloride is a chemical compound with the molecular formula C4H7ClN4 and a molecular weight of 146.58 . It is used in various applications due to its chemical properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in the field of organic chemistry . Various methods have been developed for the synthesis of these compounds, including the use of diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .


Molecular Structure Analysis

The linear formula of pyrimidine-4,5-diamine hydrochloride is C4H7ClN4 . The structure of pyrimidines is a very active area of research due to the wide applicability of such compounds in pharmaceutical or coordination chemistry .


Chemical Reactions Analysis

Pyrimidines are known to undergo various chemical reactions. They are used in the synthesis of heterosystems containing pyrimidine moiety . They also react with acid chlorides and terminal alkynes under Sonogashira conditions .


Physical And Chemical Properties Analysis

Pyrimidine-4,5-diamine hydrochloride has a molecular weight of 146.58 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Bicyclic Systems

Pyrimidine-4,5-diamine hydrochloride plays a crucial role in the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines. These compounds are significant due to their diverse biological efficacy and have been extensively tested for various medical and pharmaceutical applications .

Biological Significance in Medicine

The compound’s analogs, such as pyrimido[4,5-d]pyrimidine, have shown a wide range of biological activities. They act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia, strengthen PGI2 anti-aggregation activity, and decrease pulmonary hypertension .

Antimicrobial and Antiviral Applications

Pyrimidine derivatives, including pyrimidine-4,5-diamine hydrochloride, have found widespread therapeutic applications. They are known for their antimicrobial and antiviral properties, making them valuable in the development of new drugs and treatments .

Anticancer Research

The structural diversity of pyrimidine scaffolds allows for their use in anticancer research. Pyrimidine-4,5-diamine hydrochloride can be utilized in creating compounds that target specific cancer cells or pathways, contributing to the development of novel cancer therapies .

Agricultural Chemistry

In the field of agricultural chemistry, pyrimidine derivatives are used to create compounds that can act as herbicides or pesticides. Their ability to interfere with the growth of unwanted plants or pests makes them an essential tool for crop protection .

Industrial Applications

Pyrimidine-4,5-diamine hydrochloride is also used in industrial chemistry. Its derivatives serve as intermediates in the synthesis of dyes, plastics, and fibers. Additionally, they can be used as corrosion inhibitors, highlighting their versatility in various industrial processes .

Mechanism of Action

Target of Action

Pyrimidine-4,5-diamine hydrochloride, a type of pyrimidopyrimidine, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by acting as a selective inhibitor . This means it binds to the receptor and blocks its activation, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .

Biochemical Pathways

Upon inhibition of EGFR, the downstream biochemical pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR, pyrimidine-4,5-diamine hydrochloride disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability. Factors such as its solubility, stability, and permeability would influence how well the compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The primary result of pyrimidine-4,5-diamine hydrochloride’s action is the inhibition of EGFR, leading to disruption of downstream signaling pathways and potentially reduced cell proliferation and increased cell death . This could have significant implications in the treatment of diseases characterized by overactive EGFR signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of pyrimidine-4,5-diamine hydrochloride can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other drugs or substances, and the specific characteristics of the target cells

Safety and Hazards

Pyrimidine-4,5-diamine hydrochloride is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315-H319 and precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Pyrimidines, including pyrimidine-4,5-diamine hydrochloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Their ability to interact with different proteins and form complexes with metals makes them appealing for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrimidine-4,5-diamine hydrochloride involves the reaction of 2-aminopyrimidine with hydrochloric acid in the presence of a reducing agent.", "Starting Materials": [ "2-aminopyrimidine", "hydrochloric acid", "reducing agent" ], "Reaction": [ "Dissolve 2-aminopyrimidine in hydrochloric acid", "Add reducing agent to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain pyrimidine-4,5-diamine hydrochloride" ] }

CAS RN

97846-32-7

Product Name

pyrimidine-4,5-diamine hydrochloride

Molecular Formula

C4H7ClN4

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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